Cas no 892760-95-1 (3-(benzenesulfonyl)-6-fluoro-1-(3-methylphenyl)methyl-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one)

3-(Benzenesulfonyl)-6-fluoro-1-(3-methylphenyl)methyl-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one is a structurally complex quinolinone derivative with potential applications in medicinal chemistry and pharmaceutical research. The compound features a benzenesulfonyl group, a fluoro substituent, and a morpholine ring, contributing to its unique electronic and steric properties. The 3-methylphenylmethyl moiety enhances lipophilicity, which may improve membrane permeability. This molecule’s multifunctional design suggests utility as an intermediate in the synthesis of biologically active compounds, particularly kinase inhibitors or antimicrobial agents. Its well-defined structure allows for precise modifications, making it valuable for structure-activity relationship (SAR) studies. High purity and stability under standard conditions further support its use in rigorous experimental settings.
3-(benzenesulfonyl)-6-fluoro-1-(3-methylphenyl)methyl-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one structure
892760-95-1 structure
商品名:3-(benzenesulfonyl)-6-fluoro-1-(3-methylphenyl)methyl-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one
CAS番号:892760-95-1
MF:C27H25FN2O4S
メガワット:492.561809301376
CID:5914563
PubChem ID:16020531

3-(benzenesulfonyl)-6-fluoro-1-(3-methylphenyl)methyl-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one 化学的及び物理的性質

名前と識別子

    • HMS1867I05
    • 6-fluoro-1-(3-methylbenzyl)-7-morpholino-3-(phenylsulfonyl)quinolin-4(1H)-one
    • NCGC00123493-01
    • 3-(benzenesulfonyl)-6-fluoro-1-[(3-methylphenyl)methyl]-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one
    • CHEMBL1326861
    • AKOS001917414
    • F1609-0550
    • E599-0069
    • 3-(benzenesulfonyl)-6-fluoro-1-[(3-methylphenyl)methyl]-7-morpholin-4-ylquinolin-4-one
    • 892760-95-1
    • 3-(benzenesulfonyl)-6-fluoro-1-(3-methylphenyl)methyl-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one
    • インチ: 1S/C27H25FN2O4S/c1-19-6-5-7-20(14-19)17-30-18-26(35(32,33)21-8-3-2-4-9-21)27(31)22-15-23(28)25(16-24(22)30)29-10-12-34-13-11-29/h2-9,14-16,18H,10-13,17H2,1H3
    • InChIKey: PQPRWMKQHHAQTN-UHFFFAOYSA-N
    • ほほえんだ: N1(CC2=CC=CC(C)=C2)C2=C(C=C(F)C(N3CCOCC3)=C2)C(=O)C(S(C2=CC=CC=C2)(=O)=O)=C1

計算された属性

  • せいみつぶんしりょう: 492.15190662g/mol
  • どういたいしつりょう: 492.15190662g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 7
  • 重原子数: 35
  • 回転可能化学結合数: 5
  • 複雑さ: 891
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.4
  • トポロジー分子極性表面積: 75.3Ų

3-(benzenesulfonyl)-6-fluoro-1-(3-methylphenyl)methyl-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1609-0550-5μmol
3-(benzenesulfonyl)-6-fluoro-1-[(3-methylphenyl)methyl]-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one
892760-95-1 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F1609-0550-10μmol
3-(benzenesulfonyl)-6-fluoro-1-[(3-methylphenyl)methyl]-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one
892760-95-1 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F1609-0550-3mg
3-(benzenesulfonyl)-6-fluoro-1-[(3-methylphenyl)methyl]-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one
892760-95-1 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F1609-0550-15mg
3-(benzenesulfonyl)-6-fluoro-1-[(3-methylphenyl)methyl]-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one
892760-95-1 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F1609-0550-20mg
3-(benzenesulfonyl)-6-fluoro-1-[(3-methylphenyl)methyl]-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one
892760-95-1 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F1609-0550-1mg
3-(benzenesulfonyl)-6-fluoro-1-[(3-methylphenyl)methyl]-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one
892760-95-1 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F1609-0550-25mg
3-(benzenesulfonyl)-6-fluoro-1-[(3-methylphenyl)methyl]-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one
892760-95-1 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F1609-0550-20μmol
3-(benzenesulfonyl)-6-fluoro-1-[(3-methylphenyl)methyl]-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one
892760-95-1 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F1609-0550-4mg
3-(benzenesulfonyl)-6-fluoro-1-[(3-methylphenyl)methyl]-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one
892760-95-1 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F1609-0550-2mg
3-(benzenesulfonyl)-6-fluoro-1-[(3-methylphenyl)methyl]-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one
892760-95-1 90%+
2mg
$59.0 2023-05-17

3-(benzenesulfonyl)-6-fluoro-1-(3-methylphenyl)methyl-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one 関連文献

3-(benzenesulfonyl)-6-fluoro-1-(3-methylphenyl)methyl-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-oneに関する追加情報

Compound CAS No 892760-95-1: A Comprehensive Overview

The compound with CAS No 892760-95-1, known as 3-(benzenesulfonyl)-6-fluoro-1-(3-methylphenyl)methyl-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one, is a highly specialized organic molecule with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its complex structure, which includes a quinolinone backbone substituted with a benzenesulfonyl group, a fluoro atom, a morpholinyl group, and a methyl group attached to a 3-methylphenyl ring. The combination of these functional groups makes it a versatile molecule with unique properties.

Recent studies have highlighted the importance of quinolinone derivatives in drug discovery, particularly in the development of kinase inhibitors. The presence of the benzenesulfonyl group in this compound suggests potential applications in the modulation of enzyme activity, while the fluoro atom contributes to enhanced lipophilicity and bioavailability. The morpholinyl group, on the other hand, is known for its ability to form hydrogen bonds, which can be crucial in drug-target interactions.

The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high yields and purity. Researchers have employed various strategies, including Suzuki coupling and Stille coupling reactions, to construct the quinolinone framework. The introduction of the 3-methylphenylmethyl group and the morpholinyl group at specific positions on the quinolinone ring is critical for achieving the desired pharmacokinetic properties.

In terms of applications, this compound has shown promise in preclinical studies as a potential therapeutic agent for various diseases. For instance, its ability to inhibit specific kinases makes it a candidate for anti-cancer drug development. Additionally, the benzenesulfonyl group has been associated with anti-inflammatory properties, suggesting its potential use in treating inflammatory disorders.

Recent advancements in computational chemistry have enabled researchers to perform detailed molecular docking studies on this compound. These studies have provided insights into its binding affinity towards various protein targets, further validating its potential as a drug candidate. Furthermore, the incorporation of the fluoro atom has been shown to enhance its stability under physiological conditions, making it more suitable for long-term therapeutic use.

The structural complexity of this compound also presents challenges in terms of scalability and cost-effectiveness during manufacturing. However, ongoing research into more efficient synthetic pathways and green chemistry approaches is expected to address these issues in the near future.

In conclusion, CAS No 892760-95-1 represents a cutting-edge molecule with immense potential in the field of medicinal chemistry. Its unique structure and functional groups make it a valuable asset in drug discovery and development. As research continues to uncover its full capabilities, this compound is poised to play a significant role in advancing modern medicine.

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